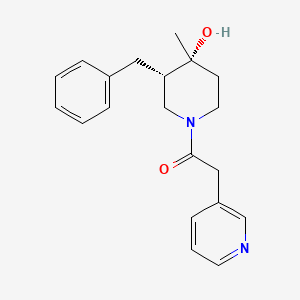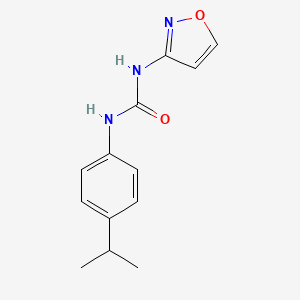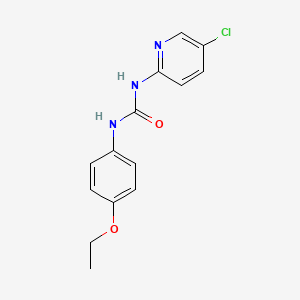
(3S*,4R*)-3-benzyl-4-methyl-1-(3-pyridinylacetyl)-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S*,4R*)-3-benzyl-4-methyl-1-(3-pyridinylacetyl)-4-piperidinol is a chemical compound that belongs to the family of piperidines. It has been identified as a potential drug candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of (3S*,4R*)-3-benzyl-4-methyl-1-(3-pyridinylacetyl)-4-piperidinol is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by inhibiting certain enzymes or proteins that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Several research studies have investigated the biochemical and physiological effects of this compound. It has been reported to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (3S*,4R*)-3-benzyl-4-methyl-1-(3-pyridinylacetyl)-4-piperidinol in lab experiments is its potential therapeutic applications. This compound has been identified as a potential drug candidate for the treatment of various diseases, which makes it a valuable tool for researchers. However, one of the limitations of using this compound is its limited availability and high cost.
Orientations Futures
There are several future directions for the research on (3S*,4R*)-3-benzyl-4-methyl-1-(3-pyridinylacetyl)-4-piperidinol. One of the future directions is to investigate its potential therapeutic applications in other diseases, such as diabetes, cardiovascular diseases, and autoimmune diseases. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, the development of more efficient and cost-effective synthesis methods for this compound would facilitate its use in research and drug development.
Méthodes De Synthèse
The synthesis of (3S*,4R*)-3-benzyl-4-methyl-1-(3-pyridinylacetyl)-4-piperidinol involves the reaction of 3-pyridinecarboxylic acid with benzylamine to form N-benzyl-3-pyridinecarboxamide. This intermediate is then reacted with 4-methylpiperidin-4-ol in the presence of a coupling agent to form the final product. The synthesis of this compound has been reported in several research papers and is considered a reliable method for the production of this compound.
Applications De Recherche Scientifique
(3S*,4R*)-3-benzyl-4-methyl-1-(3-pyridinylacetyl)-4-piperidinol has been extensively studied for its potential therapeutic applications. It has been identified as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several research studies have investigated the potential anticancer properties of this compound and have reported promising results.
Propriétés
IUPAC Name |
1-[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-20(24)9-11-22(19(23)13-17-8-5-10-21-14-17)15-18(20)12-16-6-3-2-4-7-16/h2-8,10,14,18,24H,9,11-13,15H2,1H3/t18-,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYJBMZIGFCHPG-AZUAARDMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1CC2=CC=CC=C2)C(=O)CC3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCN(C[C@@H]1CC2=CC=CC=C2)C(=O)CC3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-dimethyl-1-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}-2-butanone](/img/structure/B5419167.png)

![N-cyclopentyl-N'-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}pyrrolidin-3-yl)methyl]urea](/img/structure/B5419175.png)
![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5419178.png)
![2-[(3-methylbenzyl)thio]-N-(4-methyl-2-pyridinyl)acetamide](/img/structure/B5419181.png)

![7-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5419194.png)
![3-[(3-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5419212.png)
![7-(azocan-1-ylacetyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5419221.png)
![N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-phenylacetamide](/img/structure/B5419228.png)
![7-{[4-(methoxymethyl)-5-methyl-3-isoxazolyl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5419240.png)
![methyl [(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5419248.png)
![4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5419253.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-hydroxyethyl)-3-piperidinecarboxamide](/img/structure/B5419258.png)